Cas no 100-51-6 (Benzyl alcohol)

Benzyl alcohol is a colorless, flammable liquid used as a solvent in various industrial applications. Its key advantages lie in its high boiling point, relatively low toxicity, and miscibility with many organic solvents. This chemical intermediate also exhibits antimicrobial properties, making it suitable for pharmaceutical and cosmetic formulations.
Benzyl alcohol structure
Benzyl alcohol structure
Product name:Benzyl alcohol
CAS No:100-51-6
MF:C7H8O
MW:108.1378
MDL:MFCD00004599
CID:35093
PubChem ID:244

Benzyl alcohol Chemical and Physical Properties

Names and Identifiers

    • Phenylmethanol
    • argopore-oh
    • Benzyl Alcohol BP
    • Poly(4-hydroxymethyl)styrene
    • alpha-Hydroxytoluene
    • alpha-toluenol
    • Benzenecarbinol
    • Benzenemethanol
    • Benzoyl alcohol
    • (hydroxymethyl)benzene
    • Hydroxytoluene
    • Phenylcarbinol
    • Phenylmethyl alcohol
    • NATURAL BENZYL ALCOHOL
    • Benzyl alcohol
    • Benzyl alcohol solution
    • Volatile Mix 750
    • Benzyl alcohol, for analysis
    • EINECS 202-859-9
    • BnOH
    • Bentalol
    • bentanol
    • euxylk100
    • FEMA 2137
    • benzylicum
    • NCI-C06111
    • Benzalcohol
    • Benzylalchol
    • enzylalcohol
    • 苯甲醇
    • benzylalcohol
    • Phenolcarbinol
    • Benzal alcohol
    • Alcool benzylique
    • Methanol, phenyl-
    • Phenylcarbinolum
    • Phenyl-Methanol
    • BENZYL-ALCOHOL
    • hydroxymethylbenzene
    • Euxyl K 100
    • Phenyl Methanol
    • benzylic alcohol
    • Caswell No. 081F
    • .alpha.-Toluenol
    • Benzyl alcohol (natural)
    • Alcool benzilico [DCIT]
    • Itch-X
    • Benzylalkohol
    • benzylalcohol,benzylalcohol,benzenemethanol
    • PHENYLMETHANOL/BENZYLALCOHOL
    • BENZYL ALCOHOL (TECH)
    • BENZYL ALCOHOL NF FCC KOSHER
    • BENZYL ALCOHOL PERFUME GRADE 99.5% FCC NF
    • BENZYLALCOHOL,NF
    • BENZYLALCOHOL,REAGENT,ACS(BULK
    • Aromatic alcohol
    • alcoholum benzylicum
    • N-(Bromomethyl)phthalimide
    • Benzyl alcohol 99%, SuperDry, with molecular sieves ,Water≤50 ppm (by K.F.)
    • NSC-760098
    • benzyl alcohol (ring-13c6)
    • D00077
    • BENZYL ALCOHOL [JAN]
    • CCG-213843
    • BENZYL ALCOHOL [EP MONOGRAPH]
    • AI3-01680
    • Benzyl alcohol, ACS grade
    • 185532-71-2
    • NCGC00091865-01
    • Benzyl Alcohole
    • Benzyl alcohol [INN:JAN:NF]
    • Benzyl alcohol (JP15/NF)
    • STL163453
    • Tox21_300044
    • 66072-40-0
    • Benzyl alcohol, European Pharmacopoeia (EP) Reference Standard
    • Benzyl alcohol (JP18/NF/INN)
    • Alcool benzylique (INN-French)
    • BBL011938
    • B2378
    • InChI=1/C7H8O/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H
    • LKG8494WBH
    • Alcohol bencilico (INN-Spanish)
    • Methanol benzene
    • BENZYL ALCOHOL [FCC]
    • BENZYL ALCOHOL [ORANGE BOOK]
    • Benzyl alcohol, p.a., ACS reagent, 99.0%
    • Tox21_111172
    • Protocoxil
    • Benzyl alcohol, Pharmaceutical Secondary Standard; Certified Reference Material
    • INS NO.1519
    • phenylmethan-1-ol
    • Benzyl alcohol, ACS reagent, >=99.0%
    • BDBM16418
    • BENZYL ALCOHOL [FHFI]
    • TOLUENE,ALPHA-HYDROXY
    • a-Hydroxytoluene
    • Benzyl alcohol, ReagentPlus(R), >=99%
    • AKOS000119907
    • DA-61590
    • BENZYL ALCOHOL (EP MONOGRAPH)
    • HY-B0892
    • NCGC00091865-02
    • Benzyl alcohol, USP, 98.0-100.5%
    • Benzyl alcohol, SAJ special grade, >=99.0%
    • StratoSpheres(TM) PL-HMS (Hydroxymethylstyrene) resin, 50-100 mesh, extent of labeling: 2.0 mmol loading, 1 % cross-linked
    • Benzyl alcohol, SAJ first grade, >=98.5%
    • Q52353
    • BENZYL ALCOHOL [HSDB]
    • Benzyl alcohol (Benzenemethanol)
    • a-Toluenol
    • WLN: Q1R
    • Benzyl alcohol, puriss., meets analytical specification of Ph.??Eur., BP, NF, 99-100.5% (GC)
    • CHEBI:17987
    • phenyl carbinol
    • EN300-20016
    • BENZYL ALCOHOL [MI]
    • BENZYL ALCOHOL [INN]
    • UNII-LKG8494WBH
    • Alcohol bencilico
    • NSC760098
    • Benzyl alcohol, puriss. p.a., ACS reagent, >=99.0% (GC)
    • BENZYL ALCOHOL [II]
    • Benzyl alcohol, anhydrous, 99.8%
    • CAS-100-51-6
    • NS00009775
    • Z104476418
    • Ulesfia
    • BRD-K98494274-001-03-6
    • Alcohol bencilico [INN-Spanish]
    • bmse000407
    • BIDD:ER0248
    • Benzyl alcohol, Vetec(TM) reagent grade, 98%
    • BENZYL ALCOHOL (MART.)
    • HMS3885F10
    • Alcoolbenzylique
    • NSC8044
    • BENZYL ALCOHOL [VANDF]
    • AB01563201_01
    • MBN
    • NCGC00091865-03
    • ZilactinEarly Relief Cold Sore
    • MFCD00004599
    • BENZYL ALCOHOL [USP-RS]
    • Pharmakon1600-01502555
    • F0001-0019
    • D70182
    • Aromatic primary alcohol
    • Benzyl alcohol, AR, >=99.5%
    • Benzylalcohol 100 microg/mL in Acetonitrile
    • s4600
    • Benzyl alcohol, >=99%, FCC, FG
    • BRN 0878307
    • DTXCID70152
    • Alcohol, Benzyl
    • Benzyl alcohol, natural, >=98%, FG
    • Benzyl alkohol
    • PhCH2OH
    • SR-01000872610
    • EPA Pesticide Chemical Code 009502
    • FEMA No. 2137
    • CCRIS 2081
    • Sunmorl BK 20
    • Benzalalcohol
    • Alcoholum benzylicum [INN-Latin]
    • BENZYL ALCOHOL (USP-RS)
    • Tox21_202447
    • Benzyl alcohol, tested according to Ph.Eur.
    • TB 13G
    • BENZYL ALCOHOL [MART.]
    • SR-01000872610-3
    • BRD-K98494274-001-05-1
    • Bn-OH
    • benzenmethanol
    • Benzyl alcohol, certified reference material, TraceCERT(R)
    • Alcool benzylique [INN-French]
    • CHEMBL720
    • C6H5CH2OH
    • DTXSID5020152
    • INS-1519
    • Alcool benzilico
    • E1519
    • USEPA/OPP Pesticide Code: 009502
    • A800221
    • .alpha.-Hydroxytoluene
    • 100-51-6
    • NSC-8044
    • E-1519
    • BENZYL ALCOHOL [WHO-DD]
    • EC 202-859-9
    • C00556
    • Benzyl alcohol [USAN:INN:JAN]
    • DB06770
    • HSDB 46
    • Alcohol,benzyl
    • 4-06-00-02222 (Beilstein Handbook Reference)
    • ALCOHOL,BENZYL [VANDF]
    • benzene-methanol
    • NCGC00254154-01
    • Benzyl alcohol, United States Pharmacopeia (USP) Reference Standard
    • 3762963D-6C2A-4BFF-AD94-3180E51BCA68
    • NCGC00091865-04
    • BENZYL ALCOHOL (II)
    • BENZYL ALCOHOL [WHO-IP]
    • NCGC00259996-01
    • Alcohol benzilico
    • Benzyl alcohol, LR, >=99%
    • Benzyl alcohol, analytical standard
    • Alcoholum benzylicum (INN-Latin)
    • BENZALKONIUM CHLORIDE IMPURITY A [EP IMPURITY]
    • Alcohol benzylicus
    • J-000153
    • Hydroxymethyl resin (100-200 mesh)
    • NSC 8044
    • Ulesfia (TN)
    • C03485
    • SBI-0653497.0001
    • SCHEMBL147
    • ALCOHOL BENZYLICUS [WHO-IP LATIN]
    • HMS3264B16
    • Hydroxymethyl resin (200-400 mesh)
    • MDL: MFCD00004599
    • Inchi: 1S/C7H8O/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2
    • InChI Key: WVDDGKGOMKODPV-UHFFFAOYSA-N
    • SMILES: O([H])C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H]
    • BRN: 878307

Computed Properties

  • Exact Mass: 108.05800
  • Monoisotopic Mass: 108.058
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 55.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 20.2
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: colorless liquid
  • Density: 1.045 g/mL at 25 °C(lit.)
  • Vapor Density: 3.7 (vs air)
  • Melting Point: −16-−13 °C (lit.)
  • Boiling Point: 203-205 °C(lit.)
  • Flash Point: Fahrenheit: 204.8 ° f
    Celsius: 96 ° c
  • Refractive Index: n20/D 1.539(lit.)
  • Solubility: H2O: 33 mg/mL, clear, colorless
  • Water Partition Coefficient: 4.29 g/100 mL (20 oC)
  • PSA: 20.23000
  • LogP: 1.17890
  • Merck: 1124
  • Relative Polarity: 0.608
  • Solubility: Slightly soluble in water, miscible with ethanol, ether, chloroform, etc
  • pka: 14.36±0.10(Predicted)
  • Color/Form: 2000 μg/mL in methylene chloride
  • Vapor Pressure: 13.3 mmHg ( 100 °C)
    3.75 mmHg ( 77 °C)
  • FEMA: 2137
  • Fluka: 8-10-23-35

Benzyl alcohol Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H302,H332
  • Warning Statement: P261-P301+P312+P330-P304+P340+P312-P305+P351+P338
  • Hazardous Material transportation number:UN 1593 6.1/PG 3
  • WGK Germany:1
  • Hazard Category Code: 20/22
  • Safety Instruction: S26-S36/37-S24/25-S23-S53
  • FLUKA BRAND F CODES:8-10-23-35
  • RTECS:DN3150000
  • Hazardous Material Identification: Xn
  • HazardClass:9
  • Storage Condition:2-8°C
  • TSCA:Yes
  • Explosive Limit:1.3-13%(V)
  • PackingGroup:None
  • Toxicity:LD50 orally in rats: 3.1 g/kg (Smyth)
  • Risk Phrases:R20/22; R63; R43; R36/37/38; R23/24/25; R45; R40

Benzyl alcohol Customs Data

  • HS CODE:29062100
  • Customs Data:

    China Customs Code:

    2906210000

    Overview:

    2906210000 Benzyl alcohol.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.Minimum tariff:5.0%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2906210000 phenylmethanol.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.Lowest tariff:5.0%.General tariff:30.0%

Benzyl alcohol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0001-0019-5g
phenylmethanol
100-51-6 95%+
5g
$60.0 2023-11-21
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B163018-5l
Benzyl alcohol
100-51-6
5l
¥4119.90 2023-09-04
Enamine
EN300-20016-0.05g
phenylmethanol
100-51-6 320%
0.05g
$19.0 2023-09-16
Enamine
EN300-20016-2.5g
phenylmethanol
100-51-6 320%
2.5g
$25.0 2023-09-16
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1096261000
Benzyl alcohol
100-51-6
1l
¥1736.9 2023-04-27
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
108006-1L
Benzyl alcohol
100-51-6 99%
1l
¥1873.01 2024-12-20
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1371205000
Benzyl alcohol
100-51-6 EMPROVE
5L
¥20905 2022-02-23
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1371209020
Benzyl alcohol
100-51-6 EMPROVE
20L
¥72335.82 2022-02-23
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
108006-100ML
100-51-6
100ML
¥827.23 2023-01-13
Enamine
EN300-20016-10.0g
phenylmethanol
100-51-6 320%
10g
$27.0 2023-05-03

Benzyl alcohol Production Method

Synthetic Circuit 1

Reaction Conditions
1.1R:O2, C:Mn, C:Al2O3, C:Ag
Reference
Probing the effects of plasma-induced surface species in ring-opening process of toluene decomposition via plasma-excited TPD and in situ DRIFTS
By Sun, Yuhai et al, Journal of Cleaner Production, 2022, 371, 133332

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Molybdenum carbide (Mo2C) Solvents: Ethanol ;  3 h, 280 °C
Reference
Supported β-Mo2C on Carbon Materials for Kraft Lignin Decomposition into Aromatic Monomers in Ethanol
Wu, Kejing; Wang, Junbo; Zhu, Yingming ; Wang, Xueting; Yang, Chunyan; et al, Industrial & Engineering Chemistry Research, 2019, 58(28), 12602-12610

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: Molybdenum carbide ,  Molybdenum dioxide Solvents: Ethanol ;  rt → 280 °C; 3 h, 280 °C
Reference
Synthesis-Controlled α- and β-Molybdenum Carbide for Base-Promoted Transfer Hydrogenation of Lignin to Aromatic Monomers in Ethanol
Wu, Kejing; Yang, Chunyan; Zhu, Yingming ; Wang, Junbo; Wang, Xueting; et al, Industrial & Engineering Chemistry Research, 2019, 58(44), 20270-20281

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide ,  Hydrogen Catalysts: 2322320-11-4 Solvents: Isopropanol ;  24 h, 25 atm, 50 °C
Reference
Catalytic Hydrogenation of Carboxamides with a Bifunctional Cp*Ru Catalyst Bearing an Imidazol-2-ylidene with a Protic Aminoethyl Side Chain
Kawano, Teruhiro; Watari, Ryo; Kayaki, Yoshihito ; Ikariya, Takao, Synthesis, 2019, 51(12), 2542-2547

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Adiponitrile Catalysts: Tetrabutylammonium iodide ;  30 min, reflux; reflux → 78 °C
1.2 Reagents: Potassium hydroxide Solvents: Water
2.1 Reagents: Formic acid Solvents: Water ;  0 °C; 2 h, 50 - 55 °C
2.2 Reagents: Potassium hydroxide Solvents: Water
3.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ;  overnight, rt
4.1 Solvents: Tetrahydrofuran ;  2 h, rt
4.2 Reagents: Water ;  rt
Reference
Molecular Addition Compounds. 15. Synthesis, Hydroboration, and Reduction Studies of New, Highly Reactive tert-Butyldialkylamine-Borane Adducts
Brown, Herbert C.; et al, Journal of Organic Chemistry, 1999, 64(17), 6263-6274

Synthetic Circuit 6

Reaction Conditions
1.1 1 h, reflux; reflux → 83 °C
1.2 Reagents: Potassium hydroxide Solvents: Water
2.1 Reagents: Formic acid Solvents: Water ;  0 °C; 2 h, 50 - 55 °C
2.2 Reagents: Potassium hydroxide Solvents: Water
3.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ;  overnight, rt
4.1 Solvents: Tetrahydrofuran ;  2 h, rt
4.2 Reagents: Water ;  rt
Reference
Molecular Addition Compounds. 15. Synthesis, Hydroboration, and Reduction Studies of New, Highly Reactive tert-Butyldialkylamine-Borane Adducts
Brown, Herbert C.; et al, Journal of Organic Chemistry, 1999, 64(17), 6263-6274

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ;  overnight, rt
2.1 Solvents: Tetrahydrofuran ;  2 h, rt
2.2 Reagents: Water ;  rt
Reference
Molecular Addition Compounds. 15. Synthesis, Hydroboration, and Reduction Studies of New, Highly Reactive tert-Butyldialkylamine-Borane Adducts
Brown, Herbert C.; et al, Journal of Organic Chemistry, 1999, 64(17), 6263-6274

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: Alumina ,  Molybdenum nitride (Mo2N) Solvents: Ethanol ;  6 h, 10.6 MPa, 553 K
Reference
Common Pathways in Ethanolysis of Kraft Lignin to Platform Chemicals over Molybdenum-Based Catalysts
Ma, Xiaolei; et al, ACS Catalysis, 2015, 5(8), 4803-4813

Synthetic Circuit 9

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  2 h, rt
1.2 Reagents: Water ;  rt
Reference
Molecular Addition Compounds. 15. Synthesis, Hydroboration, and Reduction Studies of New, Highly Reactive tert-Butyldialkylamine-Borane Adducts
Brown, Herbert C.; et al, Journal of Organic Chemistry, 1999, 64(17), 6263-6274

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Formic acid Solvents: Water ;  0 °C; 2 h, 50 - 55 °C
1.2 Reagents: Potassium hydroxide Solvents: Water
2.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ;  overnight, rt
3.1 Solvents: Tetrahydrofuran ;  2 h, rt
3.2 Reagents: Water ;  rt
Reference
Molecular Addition Compounds. 15. Synthesis, Hydroboration, and Reduction Studies of New, Highly Reactive tert-Butyldialkylamine-Borane Adducts
Brown, Herbert C.; et al, Journal of Organic Chemistry, 1999, 64(17), 6263-6274

Benzyl alcohol Raw materials

Benzyl alcohol Preparation Products

Benzyl alcohol Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:100-51-6)Benzyl alcohol
Order Number:sfd8597
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:35
Price ($):discuss personally

Benzyl alcohol Related Literature

Additional information on Benzyl alcohol

Benzyl Alcohol (100-51-6): Chemical Properties and Applications in Pharmaceuticals

Benzyl alcohol (CAS 100-51-6) is a versatile organic compound widely used in the pharmaceutical, cosmetic, and chemical industries. With the molecular formula C7H8O, it is characterized by a hydroxyl group attached to a benzene ring, giving it both solvent and preservative properties. In pharmaceuticals, benzyl alcohol serves as a local anesthetic, disinfectant, and solubilizing agent, making it a critical excipient in injectable formulations and topical medications. Recent studies highlight its role in enhancing drug stability and bioavailability, particularly in lipophilic drug delivery systems. Researchers are also exploring its potential as an antimicrobial agent against multidrug-resistant pathogens, aligning with the growing demand for novel non-antibiotic antimicrobial solutions.

Benzyl Alcohol (100-51-6) in Drug Formulation and Safety Evaluation

The inclusion of benzyl alcohol (100-51-6) in drug formulations requires rigorous safety assessments due to its dual role as both a therapeutic agent and a potential irritant. Regulatory agencies like the FDA and EMA mandate strict concentration limits (typically 0.5–2.0%) in injectables to avoid toxicity, especially in neonatal and pediatric populations. Recent advancements in analytical chemistry have enabled precise quantification of benzyl alcohol residues using HPLC and GC-MS, addressing concerns about impurity control. Additionally, its use in biologic stabilizers and mRNA vaccine adjuvants has gained attention, underscoring its relevance in modern biopharmaceutical innovations. Patient-centric studies focus on minimizing hypersensitivity risks while maximizing efficacy, a balance critical for compliance with ICH guidelines.

Sustainability-driven research is reshaping the applications of benzyl alcohol (100-51-6), particularly in green synthesis and eco-friendly solvents. As a biodegradable alternative to petroleum-derived solvents, it is increasingly adopted in catalytic reactions for producing APIs (Active Pharmaceutical Ingredients). Innovations like enzymatic esterification using benzyl alcohol reduce energy consumption and waste generation, aligning with circular economy principles. Furthermore, its derivatization into benzyl benzoate—a common antiparasitic agent—demonstrates its utility in sustainable drug design. Industry reports emphasize its low environmental persistence, making it a preferred choice for green pharmaceutical manufacturing.

Benzyl Alcohol (100-51-6) in Cosmetic and Dermatological Research

Beyond pharmaceuticals, benzyl alcohol (100-51-6) is a cornerstone in dermatological formulations due to its emollient and antimicrobial properties. Clinical studies validate its efficacy in treating acne vulgaris and seborrheic dermatitis when combined with other active ingredients like salicylic acid. The rise of clean beauty trends has spurred demand for benzyl alcohol as a paraben-free preservative, though debates about its sensitization potential persist. Cutting-edge research explores nanoemulsions containing benzyl alcohol to improve transdermal penetration of therapeutics, a breakthrough for personalized skincare solutions. Consumer safety remains a priority, with patch testing protocols evolving to address allergenicity concerns.

Future Prospects of Benzyl Alcohol (100-51-6) in Biomedical Engineering

The future of benzyl alcohol (100-51-6) lies in its integration with biomedical engineering technologies. Pioneering studies investigate its role in 3D-printed drug-eluting implants, where it acts as a pore-forming agent to modulate drug release kinetics. Its compatibility with biodegradable polymers like PLGA opens avenues for targeted cancer therapies and tissue engineering scaffolds. Moreover, benzyl alcohol-derived ionic liquids are being tested for cryopreservation of stem cells, addressing challenges in regenerative medicine. Collaborative efforts between chemists and clinicians aim to optimize its multifunctionality while mitigating risks, ensuring its continued relevance in next-generation therapeutics.

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